1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one is a complex organic compound that features both piperidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by the reductive amination of benzylamine with 4-piperidone.
Alkylation: The 4-benzylpiperidine is then alkylated with 1-(thiophen-2-ylmethyl)piperidine using a suitable alkylating agent such as 1,3-dibromopropane.
Final Coupling: The intermediate product is then coupled with propanone under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The piperidine rings can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and thiophene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the benzyl and thiophene groups.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating neurotransmitter release or receptor activity. The piperidine rings may play a role in binding to receptor sites, while the thiophene group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-amine: Shares the benzylpiperidine structure but lacks the thiophene moiety.
1-Benzyl-4-piperidone: Contains the benzylpiperidine structure with a ketone group instead of the thiophene moiety.
1-(Thiophen-2-ylmethyl)piperidine: Contains the thiophene moiety but lacks the benzylpiperidine structure.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one is unique due to the combination of both benzylpiperidine and thiophene moieties in a single molecule. This structural complexity may confer unique pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2OS/c28-25(27-16-12-23(13-17-27)19-22-5-2-1-3-6-22)9-8-21-10-14-26(15-11-21)20-24-7-4-18-29-24/h1-7,18,21,23H,8-17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMWSJQICNBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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